

"IUPAC name for 2-(3,5-Dichlorophenyl)ethanamine"

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Compound of Interest

Compound Name: 2-(3,5-Dichlorophenyl)ethanamine

Cat. No.: B1590997

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An In-Depth Technical Guide to 2-(3,5-Dichlorophenyl)ethanamine

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Abstract

This technical guide provides a comprehensive overview of **2-(3,5-Dichlorophenyl)ethanamine** (CAS No: 67851-51-8), a key chemical intermediate in the development of pharmacologically active compounds. The document delineates the compound's physicochemical properties, provides a detailed, field-proven protocol for its synthesis via nitrile reduction, and outlines a full suite of analytical methods for its structural characterization. Furthermore, it discusses the compound's significance as a structural scaffold in drug discovery, drawing context from related dichlorinated phenethylamines. Finally, it establishes a robust framework for safe handling, storage, and disposal, synthesized from data on structurally analogous hazardous materials. This guide is intended for researchers, chemists, and drug development professionals who require a technical, in-depth understanding of this versatile building block.

Introduction and Nomenclature

2-(3,5-Dichlorophenyl)ethanamine is a primary amine of the phenethylamine class, characterized by a dichlorinated phenyl group. Its structure makes it a valuable precursor for creating more complex molecules with potential biological activity, particularly those targeting the central nervous system (CNS).^[1] The strategic placement of chlorine atoms on the

aromatic ring can significantly influence molecular properties such as lipophilicity, metabolic stability, and receptor binding affinity, making it a desirable scaffold in medicinal chemistry.

The compound is identified by the following:

- IUPAC Name: **2-(3,5-Dichlorophenyl)ethanamine**
- Synonyms: 3,5-Dichlorophenethylamine
- CAS Number: 67851-51-8[1]

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- Molecular Structure:

Physicochemical Properties

The fundamental properties of **2-(3,5-Dichlorophenyl)ethanamine** are summarized in the table below. It is important to note that some physical properties, such as boiling point and density, are typically reported as predicted values in commercial catalogs due to the compound's primary use as a non-isolated intermediate.

Property	Value	Source
Molecular Formula	C ₈ H ₉ Cl ₂ N	[1]
Molecular Weight	190.07 g/mol	[1]
Predicted Boiling Point	266.4 °C	[1]
Predicted Density	1.268 g/cm ³	[1]
Canonical SMILES	C1=C(C=C(C=C1Cl)Cl)CCN	[1]

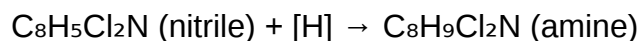
Synthesis and Mechanistic Considerations

The most direct and widely employed synthetic route to **2-(3,5-Dichlorophenyl)ethanamine** is the chemical reduction of its corresponding nitrile precursor, (3,5-Dichlorophenyl)acetonitrile. This transformation is a cornerstone of amine synthesis due to the high reactivity of powerful hydride-donating reagents with the nitrile functional group.

Rationale for Synthetic Route

The reduction of nitriles to primary amines is a high-yield, reliable transformation. Several reducing agents can accomplish this, including lithium aluminum hydride (LiAlH_4), borane complexes ($\text{BH}_3\text{-THF}$ or $\text{BH}_3\text{-SMe}_2$), and catalytic hydrogenation (e.g., $\text{H}_2/\text{Raney Nickel}$).^[2] For laboratory-scale synthesis where potent reactivity is desired, LiAlH_4 is often the reagent of choice due to its high efficiency in reducing polar multiple bonds.^[2] The mechanism involves two successive nucleophilic additions of a hydride ion (H^-) to the electrophilic carbon of the nitrile group.

The overall reaction is as follows:



Experimental Protocol: LiAlH_4 Reduction of (3,5-Dichlorophenyl)acetonitrile

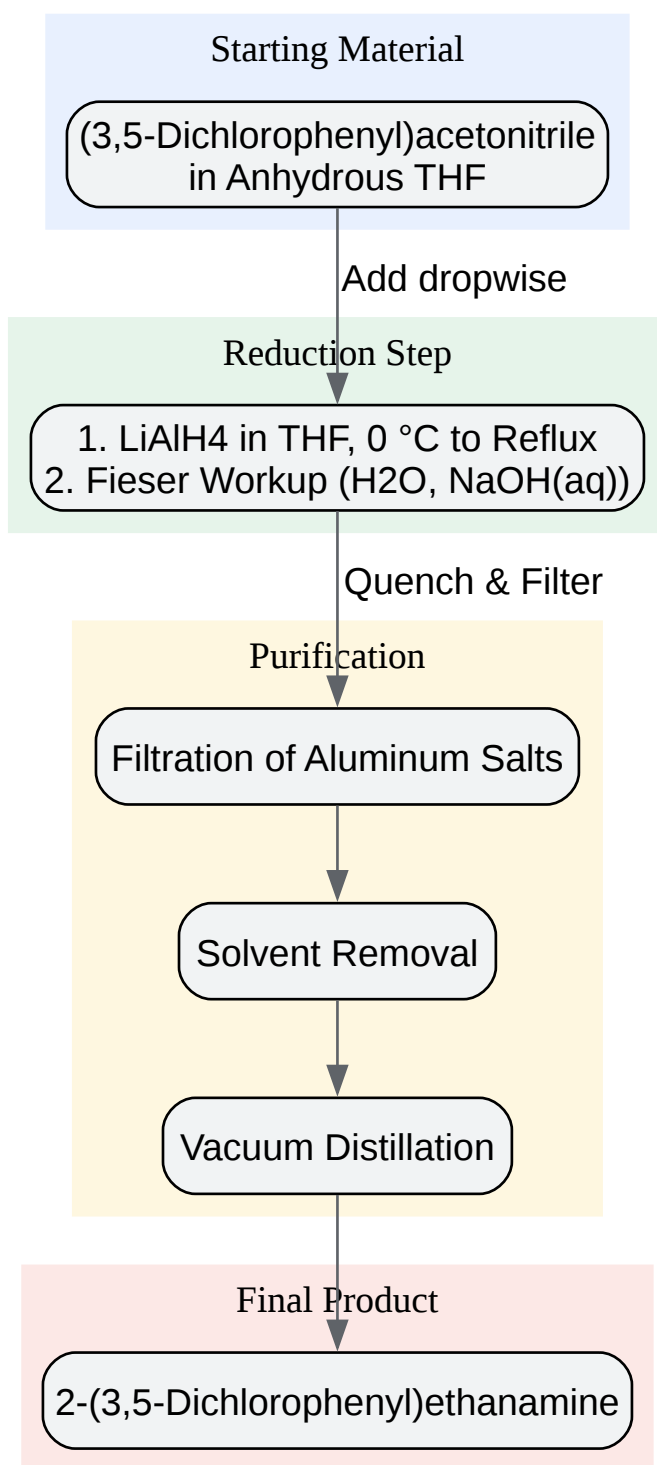
This protocol describes a representative procedure for the synthesis of **2-(3,5-Dichlorophenyl)ethanamine**. Causality: Anhydrous solvents are critical as LiAlH_4 reacts violently with water. The reaction is performed under an inert atmosphere to prevent quenching of the highly reactive hydride reagent.

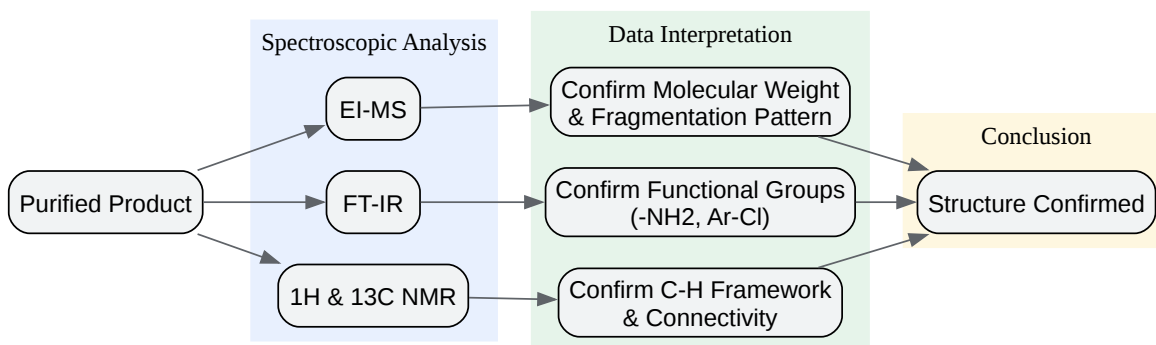
- Reaction Setup:
 - A flame-dried, three-necked, round-bottomed flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel is assembled.
 - The system is purged with dry nitrogen gas.
 - Lithium aluminum hydride (LiAlH_4 , 1.2 equivalents) is carefully suspended in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. The suspension is cooled to $0\text{ }^\circ\text{C}$ in

an ice bath.

- Reagent Addition:
 - (3,5-Dichlorophenyl)acetonitrile (1.0 equivalent) is dissolved in a minimal amount of anhydrous THF.
 - This solution is added dropwise to the stirred LiAlH_4 suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C. Rationale: This slow, controlled addition prevents a dangerous exotherm.
- Reaction and Quench:
 - After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours, or until TLC analysis indicates complete consumption of the starting nitrile.
 - The flask is cooled back to 0 °C. The reaction is cautiously quenched by the sequential, dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water again (3X mL), where X is the mass of LiAlH_4 used in grams. Rationale: This specific workup (Fieser workup) is designed to precipitate the aluminum salts as a granular solid, simplifying filtration.
- Workup and Purification:
 - The resulting white precipitate is removed by vacuum filtration, and the filter cake is washed thoroughly with additional THF.
 - The combined organic filtrates are dried over anhydrous sodium sulfate (Na_2SO_4), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
 - The crude amine product can be purified by vacuum distillation or by conversion to its hydrochloride salt, which can be recrystallized.

Synthesis Workflow Diagram





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